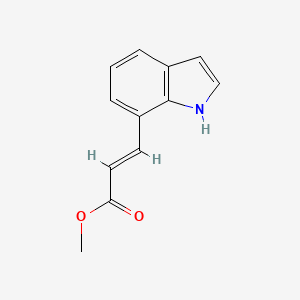

Methyl 3-(1H-indol-7-yl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(1H-indol-7-yl)acrylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1H-indol-7-yl)acrylate typically involves the reaction of indole derivatives with acrylate esters. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the reaction can be carried out using methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-(1H-indol-7-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert the acrylate group to an alcohol or alkane.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Indole-3-carboxylic acids.

Reduction: Indole-3-ethanol or indole-3-alkane.

Substitution: Halogenated or nitro-substituted indole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₁N₁O₂

- Molecular Weight : Approximately 215.21 g/mol

- Structure : The compound features an indole moiety conjugated with an acrylic acid group, which is critical for its biological activity.

Chemistry

Methyl 3-(1H-indol-7-yl)acrylate serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Condensation Reactions : Used to synthesize derivatives that may exhibit enhanced biological activities.

- Cyclization Techniques : Facilitates the formation of indole-acrylic structures, contributing to the development of new compounds with potential applications.

Biology

The compound is utilized in biological studies to understand the role of indole derivatives in cellular processes. It has been shown to interact with specific molecular targets, influencing gene expression and enzyme activity.

Medicine

This compound exhibits promising therapeutic potential:

- Anticancer Properties : Research indicates that derivatives of indoleacrylic acids possess significant anticancer properties. For instance, a study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines such as HeLa and MDA-MB-231, with IC₅₀ values indicating potent antiproliferative effects.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3e | HL-60 | 5.1 |

| 3e | HeLa | 9.5 |

- Anti-inflammatory Effects : Indole derivatives, including this compound, have been linked to anti-inflammatory actions, enhancing intestinal epithelial barrier function and mitigating inflammatory responses in murine models.

Industrial Applications

In addition to its pharmaceutical applications, this compound is also utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Anticancer Activity

A study on indole derivatives revealed that this compound caused G2/M phase arrest in cancer cells, leading to apoptotic cell death through caspase activation. This highlights its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Response

Research demonstrated that indoleacrylic acid promoted intestinal barrier integrity while reducing inflammatory markers in animal models. This suggests its utility in treating gastrointestinal disorders and other inflammatory diseases.

Mecanismo De Acción

The mechanism of action of Methyl 3-(1H-indol-7-yl)acrylate involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, modulating their activity. For example, it can bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects. Additionally, its interaction with enzymes involved in cell signaling pathways can lead to anticancer and anti-inflammatory effects .

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Another plant hormone used to promote root growth.

Uniqueness: Methyl 3-(1H-indol-7-yl)acrylate is unique due to its specific structural features, including the acrylate group, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

Methyl 3-(1H-indol-7-yl)acrylate is a notable compound derived from indole, a structure recognized for its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, cellular effects, and potential applications in medicine and research.

Chemical Structure and Properties

This compound has the molecular formula C12H11NO2 and features an indole moiety linked to a methyl acrylate group. The dihedral angle between the indole and acrylate planes is approximately 10.6°, which influences its chemical reactivity and interactions with biological systems .

Target of Action

This compound primarily interacts with various biological targets, including enzymes, receptors, and signaling pathways. Indole derivatives like this compound are known for their anti-inflammatory , antimicrobial , and anticancer properties.

Mode of Action

The biological activities are attributed to several mechanisms:

- Antioxidant Activity : Indole derivatives exhibit significant antioxidant properties, which help in reducing oxidative stress in cells.

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, influencing the metabolism of various compounds.

- Cell Signaling Modulation : The compound can modulate pathways such as the NF-κB signaling pathway, which is crucial for immune response regulation.

Biological Activities

This compound has demonstrated various biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Exhibits antiproliferative effects against cancer cell lines like A-549 and MCF-7. |

| Antimicrobial | Shows activity against bacterial and fungal strains, contributing to its potential as an antibiotic. |

| Anti-inflammatory | Reduces inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases. |

| Antioxidant | Protects cells from oxidative damage by scavenging free radicals. |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antiproliferative Activity : A study assessed the compound's effects on MCT1-expressing cancer cell lines using an MTT assay. The results indicated that this compound significantly reduced cell viability by inhibiting lactate and pyruvate influx into cancer cells, which is critical for their energy metabolism .

- Antimicrobial Effects : Research has shown that this compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. This positions it as a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Propiedades

Número CAS |

104682-97-5 |

|---|---|

Fórmula molecular |

C12H11NO2 |

Peso molecular |

201.22 g/mol |

Nombre IUPAC |

methyl 3-(1H-indol-7-yl)prop-2-enoate |

InChI |

InChI=1S/C12H11NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-8,13H,1H3 |

Clave InChI |

XOLBSBOCRAAKLU-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC1=CC=CC2=C1NC=C2 |

SMILES canónico |

COC(=O)C=CC1=CC=CC2=C1NC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.